2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-chlorophenyl moiety. The thioether linkage at position 3 connects to an acetamide group, where the N-substituent is mesityl (2,4,6-trimethylphenyl).
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMFAJVQMJOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Other triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects, suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
It has a relatively low molecular weight (211.67 g/mol), which is generally favorable for absorption and distribution. Its pKa is predicted to be 2.33, suggesting it may exist primarily in its protonated form at physiological pH, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of other triazole derivatives, it’s possible that this compound could have multiple effects at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. This compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability.
Biological Activity
The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is with a molecular weight of approximately 393.9 g/mol. The compound features a triazole ring that is often associated with various biological activities, including antifungal and anticancer properties.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to this triazole exhibit significant activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Moderate activity | |
| Candida albicans | Strong antifungal activity | |
| Escherichia coli | Moderate antibacterial activity |
In vitro studies have shown that these derivatives can inhibit the growth of fungi more effectively than bacteria, with some compounds demonstrating IC50 values in the low micromolar range against specific fungal strains.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Triazole derivatives are recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms:
Mechanisms of Action:
- Cell Cycle Arrest: Compounds can induce G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction: They can activate apoptotic pathways leading to cell death.
Recent studies have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 8.0 | |
| MCF7 (Breast Cancer) | 7.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The triazole ring can bind to enzymes involved in fungal and bacterial metabolism, disrupting their function.
- Receptor Modulation: It may also interact with receptors implicated in cancer cell signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antifungal Efficacy: A study evaluated the efficacy of a related triazole derivative against Candida infections in immunocompromised patients, demonstrating a significant reduction in fungal load compared to standard treatments.
- Anticancer Trials: Clinical trials involving triazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer, suggesting potential for further exploration in therapeutic applications.
Comparison with Similar Compounds
Key Observations
Anti-Inflammatory Activity :
- AS111, bearing a 2-pyridyl group on the triazole and 3-methylphenyl on acetamide, exhibits superior anti-inflammatory activity (1.28× diclofenac) . This suggests that electron-deficient heteroaromatic groups (pyridyl) enhance target binding compared to the target compound’s 4-chlorophenyl.
- The mesityl group in the target compound may improve metabolic stability due to steric hindrance but could reduce solubility compared to smaller aryl substituents like 3-methylphenyl .
Leukotriene Biosynthesis Inhibition :
- Compound 6r, with a 4-methoxyphenyl and benzothiazole substituent, inhibits leukotriene biosynthesis . The methoxy group may enhance membrane permeability, while the benzothiazole could engage in π-π stacking with targets.
Synthetic Accessibility :
- Thioether formation via reaction of triazole-thiols with bromoacetamides (e.g., 2-bromoacetamide) is a common synthetic route, as seen in and .
Physicochemical Properties :
- A related acetonitrile derivative () has a predicted PSA of 80.52 Ų and density of 1.52 g/cm³, indicating moderate polarity and compact packing . The target compound’s mesityl group likely increases hydrophobicity (logP) compared to analogs with polar substituents.
Structure-Activity Relationships (SAR)
- Triazole Substituents: The 4-amino group is critical for hydrogen bonding, as its absence in compounds like 6r (4-methoxyphenyl) shifts activity toward leukotriene inhibition . 4-Chlorophenyl at position 5 enhances lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets.
- Acetamide N-Substituents: Bulky groups (mesityl, 4-phenoxyphenyl) may improve metabolic stability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
